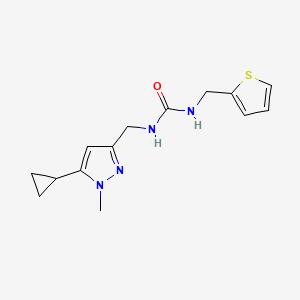
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives can be approached through various methods. For instance, the first paper describes a multicomponent one-pot synthesis using urea as an organo-catalyst to create a diverse range of functionalized heterocycles, including pyrans and pyrazoles . Although the target compound is not specifically mentioned, this method could potentially be adapted for its synthesis by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The second paper discusses the structure-activity relationship (SAR) of urea derivatives, which could be relevant for understanding the potential biological activity of the target compound . The third paper provides information on the crystal structure of a related urea derivative, which could offer insights into the molecular conformation and potential intermolecular interactions of the compound .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, depending on their functional groups and molecular structure. The papers provided do not detail specific reactions for the target compound, but they do describe the synthesis and reactivity of similar compounds, which could suggest possible reactions that the target compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the papers do not provide specific data on the target compound, they do discuss the properties of related compounds, which can be used to infer the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Anion Tuning in Hydrogels
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids, with the gel's properties depending on the anion. This illustrates the potential for tuning physical properties of similar urea derivatives for various applications (Lloyd & Steed, 2011).
Enantioselective Anion Receptors
Non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas have been studied as enantioselective anion receptors. This highlights the potential use of similar urea compounds in chiral recognition and separation processes (Roussel et al., 2006).
Soluble Epoxide Hydrolase Inhibition
Ureas containing 1,3,5-trisubstituted pyrazole have shown inhibitory activity towards human soluble epoxide hydrolase, suggesting their potential in developing therapeutic agents (D’yachenko et al., 2019).
Cytokinin-like Activity in Plant Biology
Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) are known for cytokinin-like activity, influencing plant cell division and differentiation. This suggests applications in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).
Antibacterial and Anticancer Properties
Novel heterocyclic compounds containing urea derivatives have been synthesized and evaluated for antibacterial and anticancer activities, indicating the potential of urea-based compounds in pharmaceutical research (Azab, Youssef, & El-Bordany, 2013).
Anti-Acetylcholinesterase Activity
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been assessed for antiacetylcholinesterase activity, relevant in the treatment of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Potential Anticancer Agents
1-Aryl-3-(2-chloroethyl) ureas exhibit cytotoxicity against human adenocarcinoma cells, underlining their potential as anticancer agents (Gaudreault et al., 1988).
Eigenschaften
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-18-13(10-4-5-10)7-11(17-18)8-15-14(19)16-9-12-3-2-6-20-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAGJAPVOGXNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

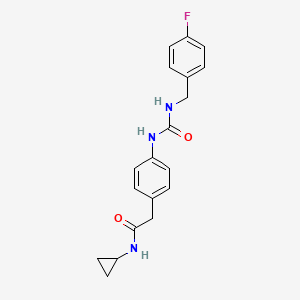
![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)

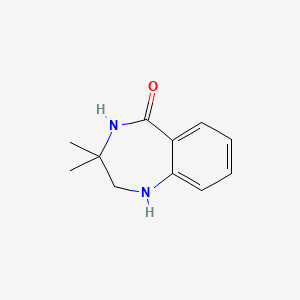
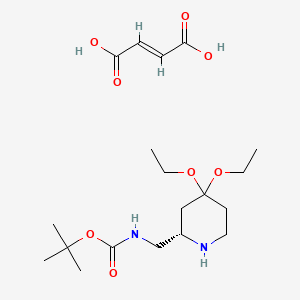
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)
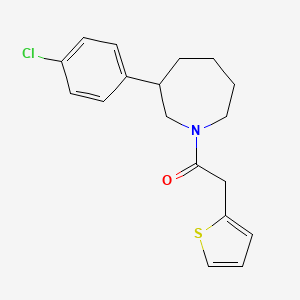


![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)

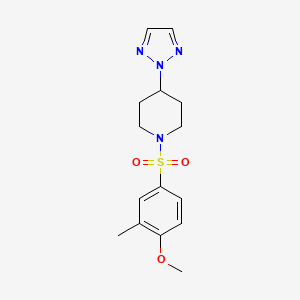
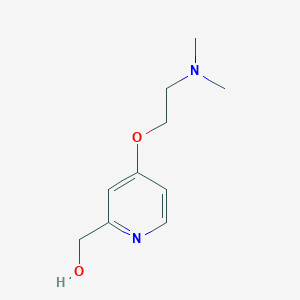
![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)